2-(3-fluorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
Description
This compound is a thiazole-acetamide derivative featuring a 3-fluorophenoxy group and a pyridin-4-yl substituent on the thiazole ring. It has demonstrated inhibitory activity against Entamoeba histolytica adenosine 5′-phosphosulfate (APS) kinase (EhAPSK), effectively halting trophozoite proliferation and cyst formation . Its structure combines a thiazole core with acetamide and aryl/heteroaryl substituents, a scaffold shared with multiple bioactive analogues.
Properties
IUPAC Name |
2-(3-fluorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-2-1-3-13(8-12)22-9-15(21)20-16-19-14(10-23-16)11-4-6-18-7-5-11/h1-8,10H,9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDOLSXSSINTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330309 | |
| Record name | 2-(3-fluorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57265940 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692878-18-5 | |
| Record name | 2-(3-fluorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-fluorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 335.35 g/mol. Its structure includes a thiazole ring, a pyridine moiety, and a fluorophenoxy group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The process may include the use of solvents like anhydrous ethanol and requires precise temperature management to ensure high yield and purity.
Anticancer Properties
Research into thiazole derivatives has revealed their capacity to inhibit cancer cell proliferation. In particular, compounds with thiazole structures have been tested for Src kinase inhibition and showed varying degrees of anticancer activity depending on their substitution patterns . Although direct studies on this compound are scarce, the presence of the thiazole ring suggests potential anticancer mechanisms that warrant further investigation.
The proposed mechanisms for the biological activity of thiazole-containing compounds often involve modulation of key signaling pathways. For instance, some studies suggest that these compounds can influence the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and proliferation . Understanding the exact mechanism of action for this compound will require targeted biochemical assays.
Case Studies
- Antimycobacterial Activity : A study focused on related acetamides demonstrated improved antimycobacterial activity when specific substitutions were made. This highlights the importance of structural modifications in enhancing efficacy against drug-resistant strains .
- Anticancer Activity : In vitro studies on thiazole derivatives indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting that similar compounds could be developed into effective anticancer agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H12FN3O2S |
| Molecular Weight | 335.35 g/mol |
| Antimycobacterial MIC | ≤ 0.05 μM (related compounds) |
| Src Kinase Inhibition | Varies by substitution |
Comparison with Similar Compounds
Structural Variations and Key Substituents
The compound’s activity is influenced by:
- Pyridin-3-yl derivatives () further modify spatial interactions.
- Aryl Substituents: The 3-fluorophenoxy group distinguishes it from chlorophenyl (), methoxyphenyl (), or benzimidazole-linked analogues (). Fluorine’s electron-withdrawing nature enhances lipophilicity and membrane permeability compared to chlorine or methoxy groups.
- Linker Groups : Piperazine-containing analogues () exhibit distinct pharmacokinetic profiles due to increased polarity, whereas triazole or coumarin-linked derivatives () target α-glucosidase or DNA gyrase.
Physicochemical Properties
*Calculated based on molecular formula.
Antiparasitic Activity
Antimicrobial Activity
- Thiazole-acetamides with m-tolyl (107b, ) or chlorophenyl groups () show broad-spectrum antibacterial activity (MIC: 6.25–12.5 µg/mL). The target compound’s fluorophenoxy group may reduce bacterial efficacy but enhance antiparasitic specificity.
Cytotoxicity and Pharmacokinetics
- Piperazine elongation () increases cytotoxicity in propionamides versus acetamides. The target compound’s lack of piperazine may improve safety profiles.
- GSK analogues () highlight pyridine positioning’s role in target engagement, though pharmacokinetic data remain unreported.
Structure-Activity Relationship (SAR) Insights
- Pyridine Position : Pyridin-4-yl (target) vs. pyridin-2-yl (GSK920684A) influences binding pocket compatibility.
- Electron-Withdrawing Groups: Fluorine in 3-fluorophenoxy enhances stability and target affinity compared to methoxy or methyl groups.
- Thiazole-Acetamide Core: Essential for scaffold rigidity and hydrogen-bond donor/acceptor capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
